1-(1H-indol-3-yl)-2-(7-phenyl-1,4-thiazepan-4-yl)ethane-1,2-dione
CAS No.: 1787882-15-8
Cat. No.: VC5398920
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1787882-15-8 |
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Molecular Formula | C21H20N2O2S |
Molecular Weight | 364.46 |
IUPAC Name | 1-(1H-indol-3-yl)-2-(7-phenyl-1,4-thiazepan-4-yl)ethane-1,2-dione |
Standard InChI | InChI=1S/C21H20N2O2S/c24-20(17-14-22-18-9-5-4-8-16(17)18)21(25)23-11-10-19(26-13-12-23)15-6-2-1-3-7-15/h1-9,14,19,22H,10-13H2 |
Standard InChI Key | OYWNOSAGJBCXIJ-UHFFFAOYSA-N |
SMILES | C1CN(CCSC1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₁H₂₀N₂O₂S, with a molecular weight of 364.5 g/mol . Its structure integrates two distinct heterocyclic systems: a 1H-indole moiety and a 7-phenyl-1,4-thiazepane ring, linked by a diketone bridge (ethane-1,2-dione). The indole group, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at the 3-position. The 1,4-thiazepane component is a seven-membered ring containing one sulfur and one nitrogen atom, further modified by a phenyl substituent at the 7-position .
Structural Insights:
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SMILES Notation:
O=C(C(=O)N1CCSC(c2ccccc2)CC1)c1c[nH]c2ccccc12
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Key Functional Groups:
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Two ketone groups (diketone bridge).
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Indole’s aromatic system with an NH group.
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Thiazepane’s sulfur and nitrogen heteroatoms, enabling potential hydrogen bonding and nucleophilic interactions.
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Physicochemical Properties
Available data from chemical registries indicate gaps in experimentally measured properties such as melting point, boiling point, and density . Computational predictions suggest moderate hydrophobicity due to the aromatic phenyl and indole groups, which may influence solubility in organic solvents. The thiazepane’s sulfur atom could enhance binding affinity to metal ions or biological targets .
Synthesis and Industrial Relevance
Synthetic Routes
While explicit details about this compound’s synthesis are scarce, analogous heterocyclic diketones are typically prepared via:
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Condensation Reactions: Coupling indole-3-carboxylic acid derivatives with thiazepane precursors using dehydrating agents .
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Cross-Coupling Catalysis: Palladium-mediated couplings to assemble the thiazepane-indole framework, as seen in patents for related structures .
A patent (EP2738170A1) describes methods for synthesizing thiazepane-containing heterocycles, emphasizing their utility in drug discovery . For example, tert-butyl pyrazole-thiazole acetamides are synthesized via multi-step sequences involving cyclization and functional group interconversions . These methods could be adapted for 1787882-15-8 by substituting indole derivatives at critical steps.
Industrial Production
Jinhua Huayi Chemical Co., a specialist in custom synthesis, produces structurally related compounds, suggesting commercial interest in such heterocycles . The compound’s complexity likely necessitates advanced purification techniques (e.g., chromatography) to isolate the desired stereoisomers, given the thiazepane’s potential for chair-like conformations .
Mechanistic Hypotheses
The diketone bridge may act as a hydrogen bond acceptor, while the thiazepane’s sulfur could participate in covalent binding with cysteine residues in enzymes . Indole’s planar aromatic system might intercalate into DNA or bind hydrophobic protein pockets .
Challenges and Future Directions
Synthetic Optimization
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Stereochemical Control: The thiazepane ring’s conformation impacts bioactivity. Asymmetric synthesis methods (e.g., chiral catalysts) are needed to produce enantiopure batches .
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Scalability: Transitioning from lab-scale to industrial production requires optimizing reaction conditions (e.g., solvent selection, catalyst loading) .
Research Priorities
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Pharmacokinetic Studies: Assess absorption, distribution, and metabolism using in vitro models.
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Target Validation: Screen against kinase and receptor panels to identify lead indications.
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